

Large-scale synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Cat. No.: B194635

[Get Quote](#)

Application Notes: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Compound: **3-(Methyl(pentyl)amino)propanoic acid hydrochloride** CAS Number: 625120-81-2[1][2] Molecular Formula: C₉H₂₀ClNO₂ (or C₉H₁₉NO₂·HCl)[1][3] Molecular Weight: 209.71 g/mol [1][3][4]

Introduction

3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a high-purity organic compound that serves as a critical intermediate in the pharmaceutical industry.[4] It is a beta-alanine derivative featuring a propanoic acid backbone with a tertiary amine functional group containing both methyl and pentyl substituents.[3][4] This structure makes it a vital building block for the synthesis of more complex, pharmacologically active molecules.[4] The compound typically appears as a white to off-white crystalline powder.[4]

Primary Applications

The principal application of this compound is in pharmaceutical development as a key intermediate in the synthesis of Ibandronate Sodium (also known as Ibandic Acid).[1][3][4][5]

Ibandronate is a potent, nitrogen-containing bisphosphonate drug used extensively for the prevention and treatment of osteoporosis and other bone-related diseases.[\[1\]](#)[\[3\]](#)

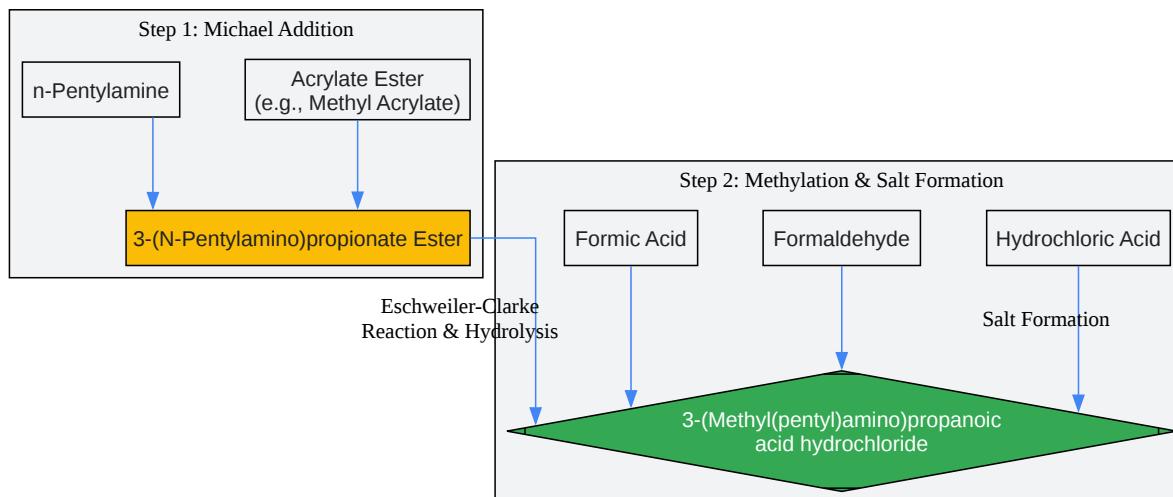
Beyond its role in drug synthesis, it is also utilized in scientific research for:

- Analytical Chemistry: Employed as a reference standard for the development and validation of analytical methods.[\[3\]](#)[\[4\]](#)
- Biological Research: Used in studies investigating cellular processes and molecular interactions, contributing to therapeutic research.[\[3\]](#)[\[4\]](#)

Mechanism of Action Context

As an intermediate for Ibandronate, the biological significance of **3-(Methyl(pentyl)amino)propanoic acid hydrochloride** is linked to the action of the final drug. Ibandronate functions by inhibiting bone resorption.[\[3\]](#)[\[4\]](#) It binds to hydroxyapatite, the mineral component of bone, and inhibits the activity of osteoclasts, which are the cells responsible for bone degradation.[\[3\]](#)[\[4\]](#) This action is crucial for maintaining bone density and preventing bone loss in patients with osteoporosis.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary


Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	625120-81-2	[1] [2]
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[1] [3]
Molecular Weight	209.71 g/mol	[1] [3] [4]
Melting Point	99-103°C	[1] [4]
Boiling Point	299.2°C at 760 mmHg	[1]
Flash Point	134.7°C	[1]
Appearance	White to off-white crystalline powder	[4]
Solubility	Slightly soluble in Methanol and Water	[1]
Purity (Assay)	≥99.0%	[4]

Large-Scale Synthesis Protocol

This protocol describes a common and scalable two-step method for synthesizing **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**, suitable for industrial production.[\[5\]](#) The process involves an initial Michael addition reaction followed by methylation and hydrochloride salt formation.[\[3\]](#)[\[5\]](#)

Diagram of Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Step 1: Michael Addition of n-Pentylamine and Acrylate

Objective: To synthesize the intermediate, 3-(N-Pentylamino)propionate ester.

Materials:

- n-Pentylamine
- Acrylate ester (e.g., methyl acrylate or ethyl acrylate)
- Solvent (optional, reaction can often be run neat)

Procedure:

- Charge a suitable reaction vessel with n-Pentylamine.
- Begin stirring and maintain the temperature of the reaction mixture, typically between 25-40°C.
- Slowly add the acrylate ester dropwise to the n-Pentylamine. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, continue to stir the mixture at the set temperature for several hours (e.g., 2-4 hours) until reaction completion is confirmed by a suitable analytical method (e.g., GC or TLC).
- The resulting product, 3-(N-pentylamino)propionate ester, can be purified by distillation under reduced pressure or carried forward to the next step without extensive purification.

Step 2: Reductive Methylation and Hydrochloride Salt Formation

Objective: To convert the intermediate ester into the final product, **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**.

Materials:

- 3-(N-Pentylamino)propionate ester (from Step 1)
- Formic acid (HCOOH)
- Formaldehyde (HCHO, typically a 37% aqueous solution)
- Hydrochloric acid (HCl)
- Solvent (e.g., Toluene for workup)

Procedure:

- To the crude or purified 3-(N-pentylamino)propionate ester, add formic acid and formaldehyde.^[5] This combination facilitates the Eschweiler-Clarke reaction for methylation of the secondary amine.

- Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 6-8 hours) until the reaction is complete.[5][6] The progress can be monitored by GC.
- Upon completion, cool the reaction mass to room temperature.
- Add water and a suitable organic solvent like toluene to the residue. The product will be in the aqueous layer.[6]
- Separate the layers and treat the aqueous layer with concentrated hydrochloric acid to precipitate the hydrochloride salt. This step also ensures the hydrolysis of the ester group to a carboxylic acid.
- Cool the mixture to induce crystallization.
- Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or acetone) to remove impurities, and dry under vacuum.
- The final product is **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**, a white crystalline solid.

Diagram of Pharmaceutical Application

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in Ibandronate Sodium synthesis.

Safety and Handling

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[7]
- Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.[7]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [7]
- Incompatibilities: Avoid strong oxidizing agents.[7]

- First Aid: In case of skin contact, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[7]

Disclaimer: This protocol is intended for informational purposes for trained research and development professionals. All procedures should be carried out in a properly equipped laboratory facility by qualified personnel, adhering to all applicable safety guidelines and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | lookchem [lookchem.com]
- 2. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20CINO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | 625120-81-2 | > 95% [smolecule.com]
- 4. 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, CAS 625120-81-2 [benchchem.com]
- 5. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 6. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [Large-scale synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194635#large-scale-synthesis-of-3-methyl-pentyl-amino-propanoic-acid-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com